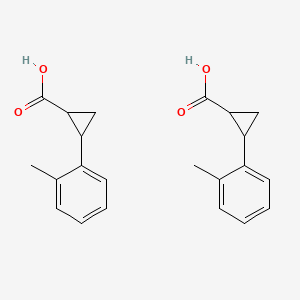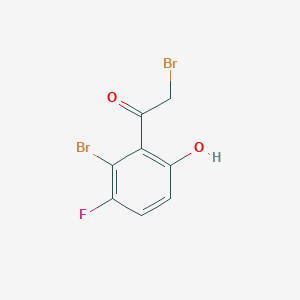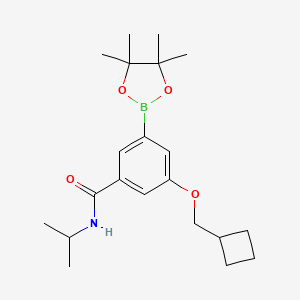
3-(Cyclobutylmethoxy)-N-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cyclobutylmethoxy)-N-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is an organic compound that features a benzamide core with various functional groups attached
Métodos De Preparación
The synthesis of 3-(Cyclobutylmethoxy)-N-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves multiple steps. One common synthetic route includes:
Formation of the Benzamide Core: This step involves the reaction of an appropriate benzoyl chloride with an amine to form the benzamide.
Introduction of the Cyclobutylmethoxy Group: This can be achieved through nucleophilic substitution reactions where a cyclobutylmethanol derivative reacts with the benzamide.
Attachment of the Dioxaborolan Group: The dioxaborolan group is often introduced via a Suzuki coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated benzamide.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using flow chemistry techniques to enhance reaction efficiency and scalability .
Análisis De Reacciones Químicas
3-(Cyclobutylmethoxy)-N-isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyclobutylmethoxy group, leading to the formation of various derivatives.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts like palladium, and bases like sodium hydroxide .
Aplicaciones Científicas De Investigación
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials and as a building block in the synthesis of polymers and other industrial chemicals .
Comparación Con Compuestos Similares
Similar compounds include:
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: This compound also features a dioxaborolan group and is used in similar applications.
Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate: Another compound with a dioxaborolan group, used in the synthesis of indazole derivatives.
Propiedades
Fórmula molecular |
C21H32BNO4 |
|---|---|
Peso molecular |
373.3 g/mol |
Nombre IUPAC |
3-(cyclobutylmethoxy)-N-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
InChI |
InChI=1S/C21H32BNO4/c1-14(2)23-19(24)16-10-17(22-26-20(3,4)21(5,6)27-22)12-18(11-16)25-13-15-8-7-9-15/h10-12,14-15H,7-9,13H2,1-6H3,(H,23,24) |
Clave InChI |
DWLXBMNZWBTAJO-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OCC3CCC3)C(=O)NC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-((Tetrahydro-2H-pyran-4-yl)oxy)-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13717421.png)
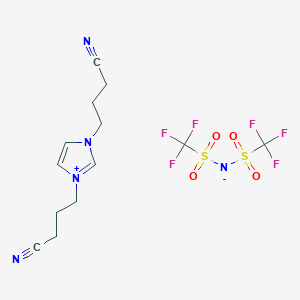



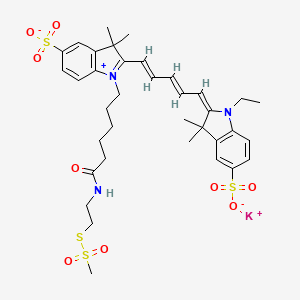
![(1R)-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B13717466.png)
